N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Beschreibung
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally complex molecule featuring a benzothiazole core substituted with a chlorine atom at position 6, a pyridin-4-ylmethyl group, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. This compound integrates heterocyclic systems (benzothiazole, pyridine, and dihydrodioxine) known for their pharmacological relevance, particularly in kinase inhibition and antimicrobial activity.
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c23-15-5-6-16-20(11-15)30-22(25-16)26(12-14-7-9-24-10-8-14)21(27)19-13-28-17-3-1-2-4-18(17)29-19/h1-11,19H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOJZTFHJZQYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N(CC3=CC=NC=C3)C4=NC5=C(S4)C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines several pharmacophores:
- Benzothiazole moiety : Known for its diverse biological activities.
- Dihydrobenzo[d][1,4]dioxine : Contributes to the compound's stability and potential interactions with biological targets.
- Pyridine ring : Often associated with various pharmacological effects.
Structural Formula
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, benzothiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Compounds can induce apoptosis in cancer cells.
- Targeting specific kinases : Some derivatives selectively inhibit kinases involved in tumor growth.
Anti-inflammatory Effects
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. This compound may exert these effects through:
- Inhibition of COX enzymes : Reducing prostaglandin synthesis, which is critical in inflammation.
- Modulation of cytokine production : Affecting the immune response and inflammatory pathways.
Antimicrobial Activity
There is emerging evidence that related compounds possess antimicrobial properties. The presence of the benzothiazole ring is often linked to enhanced activity against bacterial and fungal strains.
Case Studies and Research Findings
The precise mechanisms through which N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its biological activities are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that mediate cellular responses.
- Gene Expression Alteration : Influencing transcription factors that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
The following analysis compares the target compound with analogous molecules from the literature, focusing on synthesis, substituent effects, and physicochemical properties.
Thiazolo-Pyrimidine Derivatives ()
Compounds such as (2Z)-2-(substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b) share a thiazole-containing heterocyclic core but differ in their substitution patterns. For example:
Key Differences :
- The 6-chloro substituent on benzothiazole may improve lipophilicity compared to the methyl or cyano groups in 11a/b .
Benzothiazole-3-Carboxamide Derivatives ()
Compounds like N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides (4g–4n) exhibit structural parallels through their benzothiazole-carboxamide linkage but differ in substituent diversity:
Key Differences :
- The dihydrodioxine system in the target compound may reduce metabolic instability relative to the 4-oxo-thiazolidinone ring in 4g–4n .
2-(4-Pyridinyl)thiazole Carboxamides ()
N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 3a–s) share the pyridinyl-thiazole motif with the target compound:
| Feature | 2-(4-Pyridinyl)thiazole Carboxamides | Target Compound |
|---|---|---|
| Core Structure | Thiazole-pyridine hybrid | Benzothiazole-dihydrodioxine hybrid |
| Substituent Diversity | Variable amines at carboxamide | Fixed pyridin-4-ylmethyl group |
| Synthetic Route | Coupling with amines via reagents | Likely requires multi-step coupling |
Q & A
Q. What are the standard synthetic protocols for this compound, and how can purity be ensured during synthesis?
The synthesis typically involves multi-step reactions starting with functionalized benzo[d]thiazole and pyridinylmethyl precursors. Key steps include:
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to minimize hydrolysis .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to achieve >95% purity. Monitor purity via TLC (Rf = 0.3–0.5 in ethyl acetate) and HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical controls : Reaction temperature (60–80°C) and moisture exclusion to prevent byproducts like hydrolyzed esters or unreacted intermediates .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- 1H/13C NMR : Key signals include the pyridinylmethyl protons (δ 4.5–5.0 ppm, singlet) and the dihydrobenzo[d][1,4]dioxine methylene group (δ 4.2–4.4 ppm, multiplet). The 6-chlorobenzo[d]thiazole aromatic protons appear as a doublet at δ 7.8–8.2 ppm .
- Mass spectrometry (HRMS) : Expected [M+H]+ ion at m/z 468.0821 (calculated for C23H18ClN3O3S) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl stretch (~750 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane (DCM) for coupling efficiency. DMF increases reaction rates but may require post-reaction solvent swaps to facilitate purification .
- Catalyst optimization : Compare Pd-catalyzed cross-coupling vs. microwave-assisted synthesis for time reduction (e.g., 2 hours vs. 24 hours) and yield improvement (70% → 85%) .
- Scale-up challenges : Address solubility limitations by introducing solubilizing groups (e.g., tert-butyl esters) or using flow chemistry for continuous processing .
Q. How should discrepancies in reported biological activity data be resolved?
Discrepancies in IC50 values (e.g., 10 nM vs. 1 µM in kinase assays) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) and use reference inhibitors (e.g., staurosporine) as internal controls .
- Structural analogs : Synthesize derivatives with modified pyridinylmethyl or dihydrodioxine moieties to establish structure-activity relationships (SAR). For example, replacing the pyridin-4-ylmethyl group with pyridin-3-ylmethyl reduces potency by 50% .
- Molecular docking : Use AutoDock Vina to model interactions with target kinases (e.g., GSK-3β). Identify critical hydrogen bonds between the carboxamide group and kinase active sites .
Q. What computational strategies predict metabolic stability or off-target effects?
- ADMET modeling : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4-mediated metabolism due to the chlorothiazole moiety .
- Off-target screening : Perform pharmacophore-based virtual screening against PubChem BioAssay datasets to flag potential interactions with adenosine receptors or ion channels .
- Reaction path analysis : Apply quantum chemical calculations (DFT, B3LYP/6-31G*) to simulate hydrolysis pathways of the carboxamide group under physiological pH .
Methodological Considerations for Data Contradictions
Q. How to address conflicting solubility data in different solvent systems?
- Solubility profiling : Use shake-flask method (pH 7.4 PBS vs. DMSO) with UV-Vis quantification (λmax = 280 nm). The compound shows poor aqueous solubility (<10 µg/mL) but >50 mg/mL in DMSO, necessitating formulation studies with cyclodextrins or lipid nanoparticles .
- LogP determination : Experimental logP (3.2) vs. calculated (2.8) discrepancies may indicate unaccounted hydrogen bonding. Validate via reverse-phase HPLC retention time correlation .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Strict QC protocols : Require NMR purity >95% and residual solvent levels <500 ppm (by GC-MS) for all batches .
- Cell line authentication : Use STR profiling for kinase-dependent cell lines (e.g., K562 leukemic cells) to ensure consistency .
- Dose-response normalization : Express activity as % inhibition relative to vehicle controls, with triplicate replicates per concentration .
Advanced Analytical Techniques
Q. Which strategies resolve ambiguities in stereochemical assignments?
- NOESY NMR : Detect spatial proximity between the pyridinylmethyl group and dihydrodioxine protons to confirm relative configuration .
- X-ray crystallography : Co-crystallize with a protein target (e.g., human serum albumin) to obtain absolute configuration data. CCDC deposition recommended for public validation .
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